molecular formula C11H13BrO3 B4633751 [2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol

[2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol

Cat. No.: B4633751
M. Wt: 273.12 g/mol
InChI Key: VKOKXSLJYZYHSH-UHFFFAOYSA-N
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Description

[2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Allylation: The prop-2-en-1-yloxy group is attached through an allylation reaction, often using allyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as converting the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide, thiols, or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Dehalogenated derivatives.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups allow for the attachment of various labels or tags, facilitating the study of biological processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the bromine atom and other functional groups may contribute to biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of [2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and other functional groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Similar structure but lacks the prop-2-en-1-yloxy group.

    5-Bromo-2-methoxyphenol: Similar structure but with different positioning of functional groups.

    2-Bromo-5-methoxybenzyl alcohol: Similar structure but lacks the prop-2-en-1-yloxy group.

Uniqueness

The uniqueness of [2-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanol lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the prop-2-en-1-yloxy group, in particular, provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-6,13H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKXSLJYZYHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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